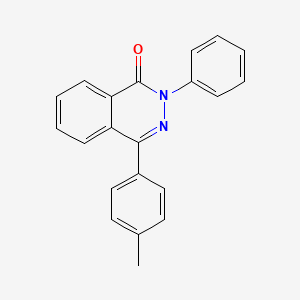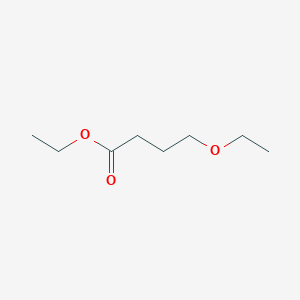
Ethyl 4-ethoxybutyrate
Overview
Description
Ethyl 4-ethoxybutyrate, also known as 4-ethyl-2-methoxybutanoic acid ethyl ester, is an ester compound that is found naturally in many fruits, such as apples, oranges, and strawberries. It is an important flavor compound in many food products, and is used in the synthesis of various pharmaceuticals and other compounds.
Scientific Research Applications
Application in Stereoselective Synthesis
Ethyl (S)-4-chloro-3-hydroxybutyrate is utilized as an intermediate for synthesizing chiral drugs such as Atorvastatin, used for hypercholesterolemia. The Rhodococcus erythropolis strain was found effective in converting 4-chloro-3-hydroxybutyronitrile into 4-chloro-3-hydroxybutyric acid, indicating its potential in biocatalysis for producing ethyl (S)-4-chloro-3-hydroxybutyrate (Park, Uhm, & Kim, 2008).
Use in Microfluidic Chip Reactor
Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) is produced via stereoselective biotechnology methods in enzymatic reactions. A study demonstrated an alternative preparation strategy for this compound using a microfluidic chip reactor. This process emphasizes its role as a versatile fine chemistry intermediate, highlighting its importance in pharmacology (Kluson et al., 2019).
In Membrane Reactor Development
Ethyl 2-hydroxy-4-phenylbutyrate, another derivative, is significant in the synthesis of ACE-inhibitors. The use of a membrane reactor for its kinetic resolution demonstrates the compound's role in the efficient production of pharmaceutical intermediates (Liese et al., 2002).
Synthesis of Derivatives
Ethyl 2-amino-4,4-diethoxybutyrate, a derivative, was synthesized from ethyl malonate, showcasing the compound's versatility in creating various molecular structures for potential applications in medicinal chemistry (David & Veyrières, 1970).
Dual-Function in Battery Technology
Ethyl 4,4,4-trifluorobutyrate demonstrates its utility in stabilizing the interface structure of Ni-rich layered cathodes and graphite anodes in batteries, indicating its potential in enhancing the performance and stability of energy storage devices (Kim et al., 2018).
Mechanism of Action
Target of Action
Ethyl 4-ethoxybutyrate, also known as Ethyl 4-ethoxybutanoate, is an aliphatic ester
Mode of Action
As an aliphatic ester, it may undergo hydrolysis, a common reaction for esters, resulting in the production of an alcohol and a carboxylic acid .
Biochemical Pathways
Ethyl 4-ethoxybutyrate may be involved in the synthesis of butyryl-CoA, a key molecule in various metabolic pathways, in Saccharomyces cerevisiae . .
Pharmacokinetics
Its physical properties such as boiling point (183-186 °c), density (0928 g/mL at 25 °C), and molecular weight (16021) have been reported .
properties
IUPAC Name |
ethyl 4-ethoxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-10-7-5-6-8(9)11-4-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYKGEPHDRUFJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403149 | |
| Record name | Ethyl 4-ethoxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-ethoxybutyrate | |
CAS RN |
26448-91-9 | |
| Record name | Ethyl 4-ethoxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene](/img/structure/B1608316.png)



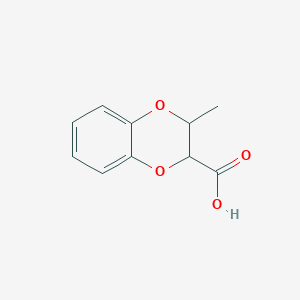
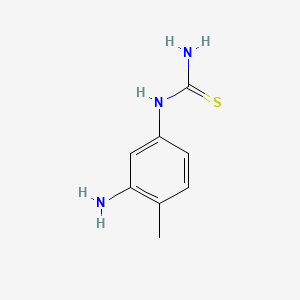

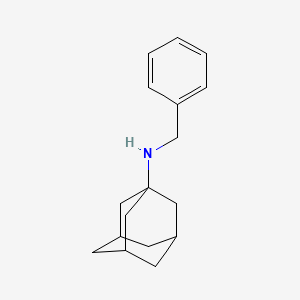
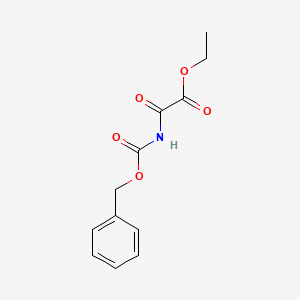
![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1608332.png)

![Benzyl 2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1608336.png)
